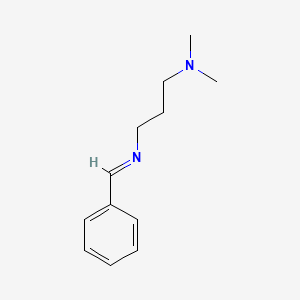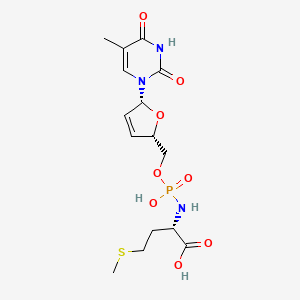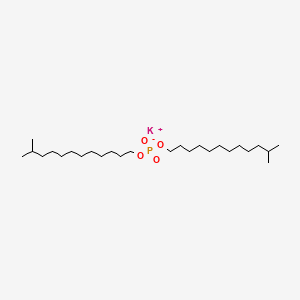
Potassium diisotridecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium diisotridecyl phosphate: is a chemical compound with the molecular formula C26H54KO4P and a molecular weight of 500.776621 g/mol . It is a potassium salt of diisotridecyl phosphate, which is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium diisotridecyl phosphate can be synthesized through the reaction of diisotridecyl phosphate with potassium hydroxide. The reaction typically involves mixing diisotridecyl phosphate with an aqueous solution of potassium hydroxide under controlled temperature and pH conditions to form the potassium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials, including diisotridecyl phosphate and potassium hydroxide, are combined in reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium diisotridecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diisotridecyl phosphate and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Diisotridecyl phosphate and potassium hydroxide.
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry: Potassium diisotridecyl phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, it is used to study the effects of phosphate compounds on cellular processes and enzyme activities.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and detergents due to its emulsifying and stabilizing properties .
Mécanisme D'action
The mechanism of action of potassium diisotridecyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can influence enzyme activities and cellular processes by acting as a source of phosphate ions. The phosphate ions can participate in phosphorylation reactions, which are crucial for regulating metabolic pathways and signal transduction .
Comparaison Avec Des Composés Similaires
- Potassium dihydrogen phosphate (KH2PO4)
- Dipotassium phosphate (K2HPO4)
- Potassium phosphate (K3PO4)
Comparison: Potassium diisotridecyl phosphate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other potassium phosphate compounds. These long chains enhance its solubility in organic solvents and its effectiveness as an emulsifying agent .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it valuable for various scientific and industrial purposes.
Propriétés
Numéro CAS |
74937-56-7 |
|---|---|
Formule moléculaire |
C26H54KO4P |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
potassium;bis(11-methyldodecyl) phosphate |
InChI |
InChI=1S/C26H55O4P.K/c1-25(2)21-17-13-9-5-7-11-15-19-23-29-31(27,28)30-24-20-16-12-8-6-10-14-18-22-26(3)4;/h25-26H,5-24H2,1-4H3,(H,27,28);/q;+1/p-1 |
Clé InChI |
BKGIAAFAQLZRLM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCC(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



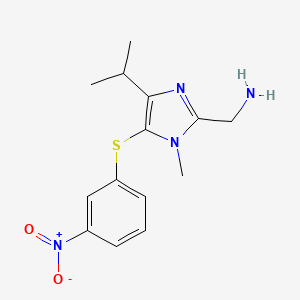
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)



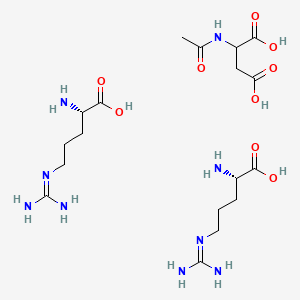
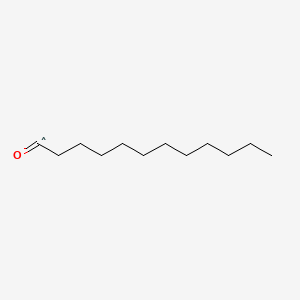
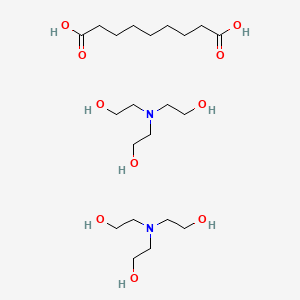
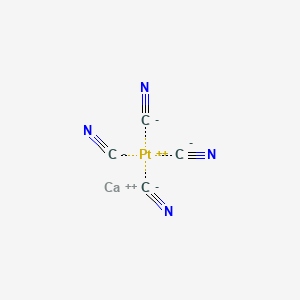
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
